3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide
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Description
3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide, also known as FMAMA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method.
Scientific Research Applications
Polymer Science and Materials Research
In the domain of polymer science, compounds similar to "3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide" have been utilized for synthesizing novel aromatic polyimides. These polymers exhibit remarkable solubility in organic solvents and demonstrate high thermal stability, making them suitable for advanced material applications. The synthesis involves polymerizing diamines with various dianhydrides, resulting in polyimides with inherent viscosities ranging from 0.62 to 0.97 dl/g and degradation temperatures from 240°C to 550°C in nitrogen (Butt et al., 2005).
Organic Synthesis and Chemical Transformations
In organic synthesis, N-acyl amino acids, including compounds structurally related to the one , have been converted into imides via oxidative decarboxylation. This process, facilitated by Ag+/Cu2+/S2O82- in water, showcases the versatility of such compounds in synthetic chemistry, providing a method for the generation of imides in yields ranging from 24-89% (Huang, Wang, & Yue, 2008).
Cancer Research
In cancer research, derivatives of "3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide" have been synthesized and evaluated for their potential as cancer cell growth inhibitors. A study focused on proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines revealed that certain compounds could inhibit the proliferation of liver cancer HepG2 cells and cause the accumulation of ubiquitinated proteins, indicating a cytostatic effect in a concentration- and time-dependent manner (Yan et al., 2015).
properties
IUPAC Name |
3-[[[4-(4-formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-24-22(27)21-4-2-3-17(13-21)14-25-23(28)20-11-9-19(10-12-20)18-7-5-16(15-26)6-8-18/h2-13,15H,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSZXXQIVRPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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